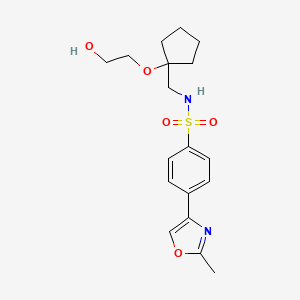

tert-Butyl 4-hydroxy-3-methylazepane-1-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“tert-Butyl 4-hydroxy-3-methylazepane-1-carboxylate” is a chemical compound with the molecular formula C12H23NO3 and a molecular weight of 229.32 . It is also known by its CAS Number 1823857-10-8 .

Physical And Chemical Properties Analysis

The physical and chemical properties of “tert-Butyl 4-hydroxy-3-methylazepane-1-carboxylate” include a predicted density of 1.045±0.06 g/cm3 and a predicted boiling point of 319.7±35.0 °C . The melting point, MSDS, and flash point are not available .科学的研究の応用

Synthesis of Rho–Kinase Inhibitors

The practical synthesis of tert-butyl derivatives, such as (S)-tert-Butyl 3-Methyl-1,4-diazepane-1-carboxylate, serves as a key intermediate in the production of Rho–kinase inhibitors, specifically K-115. This synthesis involves intramolecular cyclization, demonstrating the compound's critical role in facilitating large-scale production of therapeutically relevant molecules (Gomi et al., 2012).

Metabolism Studies

Although directly related studies on tert-Butyl 4-hydroxy-3-methylazepane-1-carboxylate are scarce, research on structurally related compounds, such as 3,5-di-tert.-butyl-4-hydroxytoluene (BHT), provides insights into metabolic pathways and potential environmental persistence, highlighting the importance of understanding the biochemical and ecological impacts of such chemicals (Daniel et al., 1968).

Antagonists of Muscarinic Receptors

Compounds structurally related to tert-Butyl 4-hydroxy-3-methylazepane-1-carboxylate have been synthesized and evaluated as potentially selective antagonists of muscarinic (M3) receptors. Such research underlines the compound's relevance in the development of new therapeutic agents targeting specific receptor subtypes (Bradshaw et al., 2008).

Chiral Separation Techniques

The isolation and characterization of enantiomerically pure derivatives, such as (S)-(+)-tert-Butyl-3-hydroxyazepane-1-carboxylate, using chiral supercritical fluid chromatography (SFC), illustrate the compound's significance in enantioselective syntheses and the importance of chiral purity in chemical research (Carry et al., 2013).

Asymmetric Synthesis of Amines

The use of N-tert-Butanesulfinyl intermediates in the asymmetric synthesis of amines showcases the versatility of tert-butyl derivatives in synthesizing a wide array of enantioenriched amines, highlighting their utility in the preparation of complex molecules with high chiral purity (Ellman et al., 2002).

特性

IUPAC Name |

tert-butyl 4-hydroxy-3-methylazepane-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO3/c1-9-8-13(7-5-6-10(9)14)11(15)16-12(2,3)4/h9-10,14H,5-8H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEPZXOOWHMYXGT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCCC1O)C(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl 4-hydroxy-3-methylazepane-1-carboxylate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1R,5S)-9-(tert-Butoxycarbonyl)-3-oxa-9-azabicyclo[3.3.1]nonane-7-carboxylic acid](/img/no-structure.png)

![N-(2-fluorophenyl)-1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2854034.png)

![2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2854036.png)

![Methyl 1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(4-methoxyphenyl)-1,5,6,7-tetrahydrocyclopenta[b]pyrazolo[4,3-e]pyridine-4-carboxylate](/img/structure/B2854041.png)

![8-Oxo-N-[4-(2-oxoazetidin-1-yl)phenyl]-2,7-diazaspiro[4.4]nonane-2-carboxamide](/img/structure/B2854043.png)

![4-Chloro-2-({[1-(4-methoxyphenyl)ethyl]amino}methyl)phenol](/img/structure/B2854046.png)

![5-isopropyl-N-(2-methoxyethyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2854047.png)

![N-[(2-methyl-4-thiazolyl)methyl]-4-phenoxybenzenesulfonamide](/img/structure/B2854049.png)